2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
Overview
Description
2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid, also known as EDTA, is a chelating agent that is widely used in scientific research. EDTA is a synthetic amino acid that has the ability to bind to metal ions, which makes it an important tool in various fields of research.
Scientific Research Applications
Building Blocks for Bifunctional DTPA-like Ligands : L-Glutamic acid and L-lysine have been utilized as building blocks for preparing bifunctional DTPA-like ligands. These compounds, featuring carboxylic or amino groups, are available for conjugation via amide bond formation. They contain a chelating subunit for complexation of metal ions, similar to the structure of the mentioned chemical (Anelli et al., 1999).
Synthesis in Heterocyclic Compounds : Ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate has been synthesized from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate. This process contributes to the development of heteroaryl substituted β-amino-α,β-dehydro-amino acid derivatives and fused heterocyclic systems, indicative of the compound's relevance in heterocyclic chemistry (Soršak et al., 1995).
Endosomolytic Polymers : Poly(amido-amine)s (PAAs) carrying ter-amino and carboxyl groups per repeating unit have been prepared and studied for their correlation between physicochemical and biological properties. These findings underscore the compound's potential in developing endosomolytic polymers (Ferruti et al., 2000).
Luminescent Chelates of Europium (III) : Research into the luminescent chelates of Europium (III) with 2,6-bis[N,N-bis(carboxymethyl) aminomethyl]-4-benzoylphenol shows the potential application in creating luminescent chelates with specific structures in aqueous solutions (Latva et al., 1996).
Complexation and Stability Studies : Research on complexation with N-Substitutions of 2,5-Diaminoterephthalsäure demonstrates the compound's ability to form complexes with metal ions and provides insights into its stability and structure (Uhlig, 1963).
Synthesis of Derived Penicillins : The synthesis of 2-aminothiazol-4-ylacetic acid derivatives and their use in creating derived penicillins highlights the compound's relevance in pharmaceutical chemistry (Hardy et al., 1984).
properties
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O11/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOXEJNYXXLRQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O11 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869844 | |
Record name | N-{2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl}-N-{2-[bis(carboxymethyl)amino]ethyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caloxetic acid | |
CAS RN |
135306-78-4 | |
Record name | Caloxetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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